Methyl 4-tert-butylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-tert-butylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-tert-butylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylpyrrolidine with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-tert-butylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-tert-butylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-tert-butylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the tert-butyl and ester groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Uniqueness
Methyl 4-tert-butylpyrrolidine-3-carboxylate is unique due to the presence of both a tert-butyl group and a methyl ester group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 4-tert-butylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-6-11-5-7(8)9(12)13-4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
OHFPEOARTYIAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCC1C(=O)OC |
Origin of Product |
United States |
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